molecular formula C18H21N3 B13574177 2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine

2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine

Katalognummer: B13574177
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: PAUABKUPJSAFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine is a benzimidazole-derived amine characterized by a 1H-1,3-benzodiazolyl group linked to a 4-isopropylphenyl-substituted ethanamine backbone. The compound’s structure suggests moderate lipophilicity due to the isopropyl group, which may enhance membrane permeability compared to simpler analogs .

Eigenschaften

Molekularformel

C18H21N3

Molekulargewicht

279.4 g/mol

IUPAC-Name

2-(benzimidazol-1-yl)-1-(4-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C18H21N3/c1-13(2)14-7-9-15(10-8-14)16(19)11-21-12-20-17-5-3-4-6-18(17)21/h3-10,12-13,16H,11,19H2,1-2H3

InChI-Schlüssel

PAUABKUPJSAFRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(CN2C=NC3=CC=CC=C32)N

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

The compound's IUPAC name indicates that it consists of a benzodiazole moiety linked to a substituted phenyl group. Its molecular formula is C18H22N2C_{18}H_{22}N_{2} with a molecular weight of approximately 282.38 g/mol. The structure can be represented as follows:

Structure 2 1H 1 3 Benzodiazol 1 YL 1 4 propan 2 YL phenyl ethan 1 amine\text{Structure }\text{2 1H 1 3 Benzodiazol 1 YL 1 4 propan 2 YL phenyl ethan 1 amine}

Research indicates that compounds containing the benzodiazole structure often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanism of action for 2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine is not fully elucidated but may involve inhibition of key enzymes or receptors involved in disease pathways.

Pharmacological Effects

  • Anticancer Activity : Several studies have reported that benzodiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuroprotective Effects : Some benzodiazole compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. The compound may interact with neurotransmitter systems, providing protective benefits against neuronal damage.
  • Antimicrobial Properties : The presence of the benzodiazole ring has been linked to antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of benzodiazole derivatives, researchers synthesized several analogs and tested their effectiveness against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications to the benzodiazole structure enhanced cytotoxicity, suggesting that substituents like the isopropyl group may play a significant role in biological activity.

Study 2: Neuroprotective Mechanisms

A preclinical study assessed the neuroprotective effects of a related benzodiazole compound in models of Alzheimer's disease. The results showed that treatment led to reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionReduced amyloid-beta levels in animal models
AntimicrobialInhibition of bacterial growth

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The benzodiazole ring undergoes electrophilic substitution at activated positions. The electron-rich aromatic system facilitates reactions such as nitration, sulfonation, and halogenation under acidic or Lewis acid-catalyzed conditions. For example:

Reaction Type Conditions Outcome
NitrationHNO₃/H₂SO₄, 0–5°CSubstitution at C-4 or C-7 positions
Halogenation (Chlorination)Cl₂/FeCl₃, 25°CPara-substitution relative to N-1

The steric hindrance from the 4-(propan-2-yl)phenyl group directs substitution to the less hindered benzodiazole ring positions.

Nucleophilic Substitution Reactions

The ethylamine side chain participates in nucleophilic reactions. The primary amine group undergoes alkylation or acylation, while the benzodiazole nitrogen can act as a weak nucleophile in specific contexts:

Amine Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives:

Compound+R-XBase, DMFN-Alkylated Product\text{Compound} + \text{R-X} \xrightarrow{\text{Base, DMF}} \text{N-Alkylated Product}

Example :

  • Ethyl bromide in DMF at 60°C generates the tertiary amine derivative (yield: ~65%).

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

Compound+R-COClDIPEA, CH₂Cl₂Amide Derivative\text{Compound} + \text{R-COCl} \xrightarrow{\text{DIPEA, CH₂Cl₂}} \text{Amide Derivative}

Conditions : Room temperature, 12-hour stirring .

Amine Oxidation

The ethylamine group is susceptible to oxidation. Using KMnO₄ in acidic conditions converts the amine to a ketone:

-CH₂NH₂KMnO₄/H⁺-C=O\text{-CH₂NH₂} \xrightarrow{\text{KMnO₄/H⁺}} \text{-C=O}

Note : Over-oxidation risks require controlled conditions.

Benzodiazole Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the benzodiazole ring to a dihydro derivative, altering its electronic properties.

Coupling Reactions

The amine group facilitates coupling with carboxylic acids via carbodiimide-mediated activation (e.g., HBTU/HOBt):

Reagent Activation Mechanism Yield
HBTU/HOBtForms active ester intermediate23–40%
CDI (Carbonyldiimidazole)Generates acyl imidazole50–70%

Example : Coupling with 3-(2-chlorophenyl)propanoic acid produces acylated derivatives with NLRP3 inhibitory activity .

tert-Butyl Ester Hydrolysis

Acidic hydrolysis (10% TFA in CH₂Cl₂) cleaves tert-butyl esters to carboxylic acids, critical for prodrug activation :

-COO-tert-BuTFA-COOH\text{-COO-tert-Bu} \xrightarrow{\text{TFA}} \text{-COOH}

Reaction Time : 12 hours at 25°C .

Cyanoguanidine Formation

Reaction with diphenyl cyanocarbonimidate converts primary amines to cyanoguanidine derivatives, enhancing hydrogen-bonding capacity :

-NH₂+PhO-C(=N-CN)-OPh-NH-C(=N-CN)-NH-\text{-NH₂} + \text{PhO-C(=N-CN)-OPh} \rightarrow \text{-NH-C(=N-CN)-NH-}

Key Research Findings

  • NLRP3 Inhibition : Analogues with acyl-urea substructures (e.g., compound 16 ) show pyroptosis reduction (37.7 ± 7.6%) and IL-1β inhibition (14.9 ± 8.8%) .

  • Structure-Activity Relationship (SAR) : Terminal carboxylic acid or tetrazolyl groups enhance bioactivity (e.g., compound 18 vs. 19 ) .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences Source
2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine (Target) C₁₈H₂₁N₃* 279.39 4-isopropylphenyl, benzodiazolyl Reference compound
1-(4-Ethylphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine C₁₈H₂₁N₃ 279.38 4-ethylphenyl, 2-methylbenzodiazolyl Methyl substitution on benzodiazolyl
2-(1H-1,3-Benzodiazol-1-YL)-1-(4-fluorophenyl)ethan-1-amine C₁₅H₁₄FN₃ 255.30 4-fluorophenyl Fluorine substituent; lower MW
2-(1H-1,3-Benzodiazol-1-YL)-1-(4-ethylphenyl)ethan-1-amine C₁₇H₁₉N₃ 265.35 4-ethylphenyl Ethyl vs. isopropyl group
2-(1,3-Benzothiazol-2-YL)-1-phenylethan-1-amine C₉H₁₀N₂S 178.26 Benzothiazolyl, phenyl Sulfur-containing heterocycle

*Note: Discrepancies exist in the molecular formula provided in (C₅H₅F₂N₃), likely an error. The formula here is inferred from structural analogs.

Computational and Analytical Data

  • Topology Analysis : Tools like Multiwfn () could analyze electron density and bond orders to predict reactivity or interaction sites .
  • Spectroscopic Characterization : IR/NMR data for related compounds (e.g., ’s 2-(1H-benzodiazol-1-yl)ethan-1-amine) suggest characteristic peaks for NH₂ (δ ~3.5 ppm) and aromatic protons (δ ~7.5 ppm) .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the benzimidazole and isopropylphenyl moieties. Compare chemical shifts with structurally similar compounds (e.g., 2-(1H-benzimidazol-1-yl)ethanamine, CAS 55661-34-2) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying the molecular formula (e.g., Mol. formula: C₁₈H₂₁N₃, Mol. weight: 279.39) .
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELXL (SHELX system) for refinement. SHELXL is robust for small-molecule resolution and can handle twinned data .

Advanced: How can computational modeling resolve discrepancies between crystallographic data and theoretical predictions?

Answer:

  • Electron Density Analysis: Use Multiwfn to calculate electrostatic potential maps and electron localization functions (ELF). This helps validate hydrogen bonding or π-π interactions observed in crystallography .
  • Refinement Protocols: If experimental data (e.g., bond lengths) conflict with DFT-optimized geometries, re-examine SHELXL refinement parameters (e.g., restraints for disordered isopropyl groups) .
  • Case Study: For benzimidazole derivatives, discrepancies in torsional angles often arise from solvent effects in crystallography vs. gas-phase DFT models. Explicit solvent modeling in DFT is recommended .

Basic: What synthetic strategies are feasible for preparing this compound?

Answer:

  • Core Synthesis: The benzimidazole moiety can be synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
  • Substitution Reactions: The ethanamine linker can be introduced via nucleophilic substitution or reductive amination. For example, react 1H-benzimidazole with a bromoethyl intermediate, followed by coupling to 4-isopropylphenyl groups .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product.

Advanced: How can electron density topology inform bonding interactions in this compound?

Answer:

  • Quantum Chemical Topology (QCT): Use Multiwfn to perform atoms-in-molecules (AIM) analysis. Calculate bond critical points (BCPs) to confirm covalent bonding in the benzimidazole ring and weak interactions (e.g., C–H···π) in the isopropylphenyl group .
  • Hydrogen Bonding: Generate reduced density gradient (RDG) isosurfaces to visualize non-covalent interactions. For example, analyze N–H···N hydrogen bonds between the benzimidazole and amine groups .

Basic: What stability considerations are critical for experimental handling?

Answer:

  • Photostability: Similar benzimidazole derivatives undergo photodegradation via cleavage of the N–C bond under UV light. Store the compound in amber vials and avoid prolonged light exposure .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For solutions, avoid high-boiling solvents (e.g., DMSO) if heating is required .

Advanced: How can structure-activity relationships (SAR) be explored for biological applications?

Answer:

  • Targeted Modifications: Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to study steric effects on receptor binding. Monitor changes via molecular docking (e.g., AutoDock Vina) .
  • Pharmacophore Mapping: Use the benzimidazole core as a hydrogen bond acceptor/donor. Test analogues with modified amine linkers (e.g., methylamine vs. ethylamine) in enzyme inhibition assays .

Basic: How to validate purity and identity during synthesis?

Answer:

  • Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Compare retention times with standards .
  • Elemental Analysis: Confirm C, H, N percentages match theoretical values (e.g., C: 77.37%, H: 7.58%, N: 15.05% for C₁₈H₂₁N₃) .

Advanced: What experimental and computational approaches optimize crystal packing for diffraction studies?

Answer:

  • Crystal Engineering: Co-crystallize with co-formers (e.g., succinic acid) to improve lattice stability. Screen solvents (e.g., methanol vs. acetone) for optimal crystal growth .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) and correlate with SHELXL refinement metrics .

Basic: What safety protocols are recommended for handling?

Answer:

  • Lab PPE: Wear nitrile gloves and safety goggles. While the compound is not classified as hazardous (similar to CAS 1393175-93-3), avoid inhalation and skin contact .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as chemical waste .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • Lipophilicity Tuning: Calculate logP values (e.g., using ChemDraw) and synthesize analogues with polar substituents (e.g., hydroxyl groups) to improve solubility .
  • Metabolic Stability: Incubate derivatives with liver microsomes and analyze metabolites via LC-MS. Modify the benzimidazole core to block cytochrome P450 oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.